3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-7-13-9(15-14-7)5-2-1-3-6(11)8(5)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCZGKVPLJNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039885-60-3 | |
| Record name | 3-(chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is a reactive site for nucleophilic substitution (S2) due to the electron-withdrawing effect of the oxadiazole ring. This enables reactions with nucleophiles such as amines, thiols, or alkoxides:
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
The 2,3-dichlorophenyl group directs electrophilic substitution to the para position relative to the oxadiazole ring. Halogenation or nitration may occur under controlled conditions:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the chloromethyl and dichlorophenyl groups enhances their efficacy against resistant strains .
- Anticancer Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Polymer Chemistry :
- Fluorescent Materials :
Case Study 1: Antimicrobial Activity
A study published in ResearchGate examined a series of oxadiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) values comparable to established antibiotics.
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, derivatives of 1,2,4-oxadiazoles were synthesized and tested against various cancer cell lines. The study revealed that modifications to the oxadiazole ring significantly impacted cytotoxicity, highlighting the potential of this compound as a scaffold for developing novel anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The position and nature of aryl substituents significantly influence bioactivity. For example, 3,4-dichlorophenyl in confers MAO-B selectivity, while 2,3-dichlorophenyl in the target compound may alter steric interactions.
- Chloromethyl Reactivity: The chloromethyl group enables nucleophilic substitutions (e.g., with phenols or amines) to generate derivatives, as seen in .
- Lipophilicity : Dichlorophenyl and thienyl groups increase logP values, impacting membrane permeability.
Enzyme Inhibition
- MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole exhibits potent MAO-B inhibition (IC₅₀ = 0.036 µM), attributed to its planar indole moiety and dichlorophenyl group . The target compound’s 2,3-dichlorophenyl substituent may reduce MAO-B affinity due to steric hindrance.
- Anticancer Activity : 3-Aryl-5-aryl oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) induce apoptosis via TIP47 protein binding . The target compound’s chloromethyl group could enhance cytotoxicity but requires empirical validation.
Antimicrobial Properties
- Broad-Spectrum Activity : 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) . The target compound’s dichlorophenyl group may improve activity against resistant strains.
Biological Activity
3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a complex structure that includes both chloromethyl and dichlorophenyl groups. The structural representation can be summarized as follows:
- Molecular Formula : C9H5Cl3N2O
- SMILES : C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)CCl
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound this compound was evaluated for its activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| 1,2,4-Oxadiazole Derivative | CaCo-2 | 92.4 |
| Modified Derivative | OVXF 899 | 2.76 |
| Modified Derivative | PXF 1752 | 9.27 |
The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of key enzymes related to cancer progression. For example, the inhibition of histone deacetylases (HDACs) and carbonic anhydrases has been documented in various studies involving oxadiazole derivatives . These enzymes play crucial roles in cellular proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR analysis of oxadiazole derivatives indicates that modifications to the oxadiazole ring and substituents significantly influence biological activity. For instance:
- Substituent Variation : The presence of halogen atoms (like chlorine) enhances lipophilicity and may improve cellular uptake.
- Ring Modifications : Alterations to the oxadiazole ring can lead to increased potency against specific targets.
Case Studies
In a notable study published in PMC, researchers synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their biological activities. One derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than those observed for the parent compound . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Q. Basic Models :
- Anticancer : NCI-60 cell line panel (e.g., MDA-MB-231, HCT-116).
- Neuroprotection : MAO-A/MAO-B enzyme inhibition assays using recombinant human isoforms .
Advanced Models : - Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify G₁-phase arrest in T47D cells .
- Analgesic Activity : Formalin-induced paw licking model in rodents (dose range: 10–50 mg/kg) .
How do substituent modifications affect bioactivity?
Basic SAR : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance MAO-B inhibition (>10-fold selectivity over MAO-A). Replace dichlorophenyl with 3-chlorothiophene to improve blood-brain barrier penetration .
Advanced Design : Introduce methoxyethyl groups at C5 to reduce hepatotoxicity (e.g., logP reduction from 3.8 to 2.5) while retaining IC₅₀ < 100 nM .
What strategies are used to identify metabolites of this compound?
Basic Metabolomics : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Major Phase I metabolites include hydroxylation at the chloromethyl group .
Advanced Imaging : Use fluorescent probes (e.g., TSQ) to track cellular zinc chelation, a secondary mechanism in apoptosis .
How does molecular conformation impact target binding?
Advanced Insight : X-ray data show coplanar oxadiazole and dichlorophenyl rings, enabling π-π stacking with TIP47 protein (apoptosis target). Halogen bonding (Cl···O) stabilizes interactions in the ATP-binding pocket .
What safety protocols are recommended for handling this compound?
Basic Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid sparks/heat (decomposition above 200°C releases HCl gas) .
Advanced Waste Management : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
